What is the chemical structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine
What is the chemical structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine
Introduction
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine is a substituted N-benzyl cyclopropanamine derivative. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by molecules containing the cyclopropane ring and substituted benzyl moieties. The unique strained three-membered ring of cyclopropane imparts specific conformational rigidity and electronic properties that can influence a molecule's interaction with biological targets.[1][2] The presence of halogen substituents, in this case, chlorine and fluorine, on the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.
This technical guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and the potential biological significance of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.
Chemical Structure and Properties
The chemical structure of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine consists of a cyclopropylamine group where the nitrogen atom is attached to a methylene bridge, which in turn is bonded to a 2-chloro-5-fluorophenyl group.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value |
| IUPAC Name | N-[(2-chloro-5-fluorophenyl)methyl]cyclopropanamine |
| Molecular Formula | C10H11ClFN |
| Molecular Weight | 200.65 g/mol |
| Canonical SMILES | C1CC1NCC2=C(C=C(C=C2)F)Cl |
| InChI Key | InChIKey=Generated upon synthesis and analysis |
| CAS Number | Not available |
Predicted Spectroscopic Characteristics
Due to the absence of published experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on its structural features and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene bridge protons, and the aromatic protons. The protons on the cyclopropane ring would likely appear as complex multiplets in the upfield region (approx. 0.4-1.0 ppm). The methylene protons would present as a singlet or a doublet (if coupled with the N-H proton) around 3.8-4.2 ppm. The aromatic protons on the 2-chloro-5-fluorophenyl ring would exhibit complex splitting patterns in the downfield region (approx. 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the cyclopropyl carbons (approx. 3-15 ppm), the methylene carbon (approx. 50-55 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
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IR (Infrared) Spectroscopy: Key vibrational frequencies are expected for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) at m/z 200/202, reflecting the isotopic abundance of chlorine. Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the 2-chloro-5-fluorobenzyl cation (m/z 143/145) and the cyclopropylaminyl radical.
Proposed Synthesis: Reductive Amination
A robust and widely used method for the synthesis of N-benzyl amines is reductive amination.[3][4] This approach involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the target amine. For the synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine, the proposed route is the reductive amination of 2-chloro-5-fluorobenzaldehyde with cyclopropanamine.
Experimental Protocol
Materials:
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2-Chloro-5-fluorobenzaldehyde
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Cyclopropanamine
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Methanol (or another suitable solvent like dichloromethane)
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Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
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Glacial acetic acid (optional, as a catalyst for imine formation)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment for organic synthesis
Step-by-Step Methodology:
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Imine Formation: In a round-bottom flask, dissolve 2-chloro-5-fluorobenzaldehyde (1.0 equivalent) in methanol. To this solution, add cyclopropanamine (1.1-1.2 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine. The reaction mixture is stirred at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Once the imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is added portion-wise, ensuring the temperature remains below 10-15 °C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours or until the reaction is complete as indicated by TLC.
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Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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Purification: The crude N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Synthetic Workflow Diagram
Caption: Proposed synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine.
Potential Biological Significance and Applications
While the specific biological activity of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine has not been reported, the structural motifs present in the molecule suggest several areas of potential therapeutic interest.
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Neurological and Psychiatric Disorders: N-benzyl derivatives of phenethylamines are known to interact with monoaminergic neurotransmitter systems, including dopamine, norepinephrine, and serotonin transporters.[5] The N-benzylcyclopropylamine scaffold could potentially modulate the activity of these transporters or their respective receptors, suggesting possible applications in the treatment of depression, anxiety, or other neurological disorders.
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Enzyme Inhibition: Cyclopropane-containing compounds are known to act as inhibitors of various enzymes.[2] The unique stereoelectronic properties of the cyclopropyl group can lead to specific and potent interactions with enzyme active sites.
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Antimicrobial and Antifungal Activity: Amide derivatives containing cyclopropane have shown promising antibacterial and antifungal activities.[1] It is plausible that N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine and its derivatives could be explored for their potential as novel antimicrobial agents.
The presence of chloro and fluoro substituents on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier, and can also influence its metabolic stability by blocking sites of oxidative metabolism.
Safety and Handling
The synthesis of N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine should be carried out in a well-ventilated fume hood by trained personnel.
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2-Chloro-5-fluorobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.
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Cyclopropanamine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.
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Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The final compound's toxicological properties are unknown, and it should be handled with care.
Conclusion
N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route via reductive amination offers a straightforward and efficient method for its preparation. Based on the known biological activities of related N-benzyl cyclopropanamine and halogenated phenyl derivatives, this compound warrants exploration for its potential therapeutic applications, particularly in the areas of central nervous system disorders and as an antimicrobial agent. Further studies are required to elucidate its precise pharmacological profile and to validate the predicted properties presented in this guide.
References
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ResearchGate. (2025). Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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SpringerLink. (n.d.). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Retrieved from [Link]
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